N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide is a chemical compound with the molecular formula and a molecular weight of approximately 290.70174 g/mol. It is classified under the category of organic compounds, specifically amides, and is known for its structural complexity which includes a chloro and nitro substituent on the aromatic ring. The compound is identified by its CAS number 84803-52-1 and possesses unique chemical properties that make it of interest in various fields of research and application, particularly in medicinal chemistry and material science .
The primary chemical reaction involving N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide is its synthesis from 2-chloro-6-nitroaniline and acetic anhydride. This reaction typically occurs under controlled conditions to yield the desired product efficiently. The general reaction can be represented as follows:
This reaction highlights the nucleophilic substitution mechanism where the amine group reacts with the acetic anhydride to form the acetamide derivative .
The synthesis of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide can be achieved through several methods, with the most common being:
The choice of method often depends on the desired purity and yield of the final product .
N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide has several applications, particularly in:
Several compounds share structural similarities with N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide | C14H11ClN2O3 | Contains both chloro and nitro groups |
| N-(2-Chloro-5-nitrophenyl)-N-phenylacetamide | C14H11ClN2O3 | Different nitro positioning |
| N-(4-Nitrophenyl)-N-phenylacetamide | C14H12N2O3 | Lacks chlorine; simpler structure |
| Acetanilide | C8H9NO | No halogen substitution; simpler amide |
This comparison highlights how N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide stands out due to its unique combination of functional groups that may contribute to enhanced biological activities compared to its analogs .
| Precursor Type | Reactivity | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| 2-Chloro-6-nitroaniline | High | Direct nitro and chloro substitution | Limited commercial availability | 75 |
| N-phenylacetamide | Moderate | Pre-formed acetamide structure | Requires N-arylation step | 65 |
| Acetyl chloride | Very High | Highly reactive acylating agent | Moisture sensitive | 80 |
| Phenylacetyl chloride | High | Direct formation of N-phenylacetamide | Moisture sensitive | 70 |
| Phenylamine | High | Versatile amine precursor | Requires multiple steps | 60 |
The reactivity of these precursors plays a crucial role in determining the efficiency of the synthetic pathway [7]. Acetyl chloride exhibits very high reactivity, making it an excellent acylating agent for the formation of the acetamide moiety, though its moisture sensitivity necessitates careful handling under anhydrous conditions [8]. Phenylamine (aniline) offers versatility as a starting material but typically requires multiple synthetic steps to achieve the desired substitution pattern, resulting in lower overall yields [9].
When selecting precursors, considerations must also be given to the electronic effects of the substituents on the aromatic rings [10]. The presence of electron-withdrawing groups like nitro and chloro significantly influences the reactivity of the aromatic system toward electrophilic and nucleophilic reagents [11]. These electronic effects must be carefully balanced to achieve selective functionalization at the desired positions [12].
Nitration represents a critical step in the synthesis of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide when starting from non-nitrated precursors [13]. The nitration of aromatic acetamide systems proceeds through electrophilic aromatic substitution mechanisms, with the nitronium ion (NO2+) serving as the active electrophile in most conventional nitration methods [14]. Understanding these mechanisms is essential for controlling the regioselectivity of nitration and optimizing reaction conditions [15].
The classical nitration approach employs a mixture of concentrated nitric acid and sulfuric acid, with the latter facilitating the formation of the nitronium ion through protonation and dehydration of nitric acid [13]. This mechanism involves the attack of the nitronium ion on the aromatic ring, forming a Wheland intermediate (sigma complex), followed by deprotonation to restore aromaticity [16]. The regioselectivity of this process is governed by the electronic effects of existing substituents on the aromatic ring [17].
Table 2: Nitration Mechanisms in Aromatic Acetamide Systems
| Nitration Method | Mechanism Type | Active Species | Regioselectivity | Typical Yield (%) |
|---|---|---|---|---|
| Nitric acid/Sulfuric acid | Electrophilic aromatic substitution | NO2+ (nitronium ion) | Moderate | 70 |
| Nitronium tetrafluoroborate (NO2BF4) | Electrophilic aromatic substitution | NO2+ (nitronium ion) | High | 85 |
| Copper nitrate/Acetic anhydride (Menke) | Electrophilic substitution | AcONO2 (acetyl nitrate) | High | 75 |
| Nitric acid/Acetic anhydride | Electrophilic aromatic substitution | AcONO2 (acetyl nitrate) | Moderate to High | 80 |
Alternative nitration methods offer improved regioselectivity and milder reaction conditions [18]. Nitronium tetrafluoroborate (NO2BF4) provides a clean source of the nitronium ion without the need for strong acids, resulting in higher regioselectivity and yields [15]. The Menke nitration, utilizing copper nitrate and acetic anhydride, proceeds through acetyl nitrate (AcONO2) as the active species and offers excellent regioselectivity for certain aromatic systems [7].
The nitration position in acetamide systems is significantly influenced by temperature control [19]. Research has demonstrated that lower temperatures (-78°C to 0°C) favor ortho-nitration, while higher temperatures tend to increase para-substitution [15]. This temperature-dependent regioselectivity can be attributed to kinetic versus thermodynamic control of the reaction pathway [20].
Table 7: Nitration Position Selectivity in Aromatic Acetamide Systems
| Nitration Method | Temperature (°C) | ortho-Selectivity (%) | meta-Selectivity (%) | para-Selectivity (%) |
|---|---|---|---|---|
| HNO3/H2SO4 (traditional) | 0-5 | 65 | 5 | 30 |
| NO2BF4 in CH2Cl2 | -78 to 0 | 75 | 5 | 20 |
| Cu(NO3)2/Ac2O (Menke) | 25-40 | 70 | 10 | 20 |
| HNO3/Ac2O/H2SO4 | 0-25 | 60 | 10 | 30 |
| HNO3/TFAA | -20 to 0 | 80 | 5 | 15 |
In the specific context of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide synthesis, achieving selective nitration at the 6-position relative to the chloro substituent requires careful control of reaction conditions [21]. The acetamide group typically acts as a moderate ortho/para-directing group, while the chloro substituent also exhibits ortho/para-directing properties [22]. The combined electronic effects of these substituents must be considered when designing the nitration strategy to achieve the desired substitution pattern [23].
Position-specific chlorination represents another crucial aspect in the synthesis of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide [24]. Various chlorination methodologies have been developed to achieve selective halogenation of aromatic systems, each offering distinct advantages in terms of regioselectivity, reaction conditions, and compatibility with existing functional groups [25].
The traditional approach to aromatic chlorination involves the use of molecular chlorine in combination with Lewis acid catalysts such as ferric chloride (FeCl3) or aluminum chloride (AlCl3) [31]. These Lewis acids activate chlorine by accepting an electron pair, generating a more electrophilic species that readily attacks the aromatic ring [26]. While effective, this method often suffers from moderate regioselectivity and may require careful temperature control to minimize side reactions [27].
Table 3: Chlorination Methodologies for Position-Specific Substitution
| Chlorination Method | Position Selectivity | Reaction Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Chlorine/Lewis acid (FeCl3, AlCl3) | ortho/para-directing | Room temp to 50°C | High reactivity | 75 |
| Sulfuryl chloride (SO2Cl2) | ortho/para-directing | 0°C to room temp | Milder conditions | 80 |
| NaClO3/HCl (oxidative) | Moderate selectivity | Room temp, aqueous | Environmentally friendly | 85 |
| N-Chlorosuccinimide (NCS) | High selectivity | Room temp, organic solvent | Selective, mild conditions | 70 |
| tert-Butyl hypochlorite | High selectivity | 0°C to room temp | Highly selective | 75 |
More selective chlorination methods have been developed to address the limitations of traditional approaches [28]. Sulfuryl chloride (SO2Cl2) offers milder reaction conditions while maintaining good ortho/para selectivity [29]. N-Chlorosuccinimide (NCS) provides excellent regioselectivity under mild conditions, making it particularly valuable for substrates containing sensitive functional groups . The oxidative chlorination system using sodium chlorate (NaClO3) and hydrochloric acid represents an environmentally friendly alternative that operates in aqueous media [22].
The position selectivity of chlorination in aromatic systems is heavily influenced by existing substituents [31]. In the context of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide synthesis, achieving selective chlorination at the 2-position requires careful consideration of the directing effects of the acetamide group. Temperature control also plays a significant role in determining the regioselectivity of chlorination reactions.
Table 8: Chlorination Position Selectivity in Aromatic Acetamide Systems
| Chlorination Method | Temperature (°C) | ortho-Selectivity (%) | meta-Selectivity (%) | para-Selectivity (%) |
|---|---|---|---|---|
| Cl2/FeCl3 | 25-50 | 60 | 10 | 30 |
| SO2Cl2/AlCl3 | 0-25 | 65 | 5 | 30 |
| NCS/TFA | 25 | 75 | 5 | 20 |
| tBuOCl/ZnCl2 | 0-25 | 70 | 5 | 25 |
| NaClO3/HCl | 25 | 55 | 15 | 30 |
Recent advances in direct regioselective chlorination methodologies have focused on the development of catalytic systems that can achieve site-selective functionalization through coordination with directing groups [14]. These approaches offer enhanced control over the position of chlorination, potentially simplifying the synthetic route to complex structures like N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide [32].
The development of efficient catalytic systems represents a significant advancement in the synthesis of complex acetamide derivatives like N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide [18]. These catalytic approaches not only enhance reaction rates but also improve selectivity and enable milder reaction conditions, thereby increasing overall synthetic efficiency [19]. Various catalytic systems have been explored for acetamide synthesis, each offering distinct advantages for specific reaction pathways [20].
Transition metal catalysts, particularly rhodium and palladium complexes, have demonstrated exceptional utility in acetamide synthesis [18]. Rhodium-based catalytic systems have been successfully employed in the synthesis of acetamides from carbon dioxide, methanol, hydrogen, and amines, offering a sustainable approach to acetamide formation [18]. These systems typically operate under moderate pressure conditions (5 MPa CO2, 3 MPa H2) with appropriate solvent systems like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) [29].
Table 4: Catalytic Systems and Reaction Condition Optimization
| Catalyst System | Reaction Type | Optimal Conditions | Selectivity | Typical Yield (%) |
|---|---|---|---|---|
| Rhodium complexes | CO2 + methanol + H2 + amine | 5 MPa CO2, 3 MPa H2, DMPU solvent | High | 65 |
| Copper-based catalysts | Electrochemical CO2/N2 reduction | Acidic environment | Moderate | 70 |
| W/Cu(111) single-atom alloy | Electrochemical CO2/N2 reduction | Controlled potential | Very high | 75 |
| Sulfated choline ionic liquid | Grindstone method | Solvent-free, grinding | High | 80 |
| Palladium catalysts | Cross-coupling | Aqueous/organic media | High | 85 |
Electrochemical approaches to acetamide synthesis have gained significant attention in recent years [21]. Copper-based catalysts and tungsten/copper single-atom alloys have demonstrated promising results in the electrochemical co-reduction of carbon dioxide and nitrogen to form acetamide [21]. These systems operate through a mechanism involving carbon dioxide reduction to carbon monoxide, carbon-carbon coupling to form a ketene intermediate, nitrogen reduction, and carbon-nitrogen coupling [19]. The W/Cu(111) single-atom alloy catalyst has shown particularly high selectivity for acetamide formation with a barrier energy of 0.85 electron volts for the rate-determining step [29].
Ionic liquid-based catalytic systems offer another innovative approach to acetamide synthesis [20]. Sulfated choline ionic liquids have been successfully employed as catalysts for acetamide synthesis using the grindstone method, providing an environmentally friendly, solvent-free approach with high yields [20]. These systems benefit from the unique properties of ionic liquids, including high thermal stability, negligible vapor pressure, and tunable physicochemical properties [33].
Optimization of reaction conditions is crucial for maximizing the efficiency of catalytic systems in acetamide synthesis [34]. Key parameters include temperature control, solvent selection, reaction time, catalyst loading, order of addition, concentration effects, and atmosphere control [35]. Precise temperature control is particularly critical as it significantly affects both reaction rate and selectivity [36].
Table 6: Yield Optimization Strategies for N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide Synthesis
| Optimization Strategy | Key Parameters | Impact on Yield | Typical Yield Improvement (%) |
|---|---|---|---|
| Temperature control | 0-50°C range, precise control | Critical - affects selectivity and reaction rate | 10-25 |
| Solvent selection | Polar aprotic solvents (DMF, DMSO, acetonitrile) | High - influences solubility and reaction kinetics | 15-30 |
| Reaction time optimization | Monitored by TLC/HPLC, typically 2-24h | Moderate to high - prevents side reactions | 5-15 |
| Catalyst loading | 1-10 mol% depending on catalyst type | High - determines reaction efficiency | 10-20 |
| Order of addition | Slow addition of reactive components | Moderate - controls exothermic reactions | 5-15 |
| Concentration effects | 0.1-1.0M optimal concentration range | Moderate - affects reaction kinetics | 5-10 |
| Inert atmosphere | Nitrogen or argon atmosphere | Variable - prevents oxidation/hydrolysis | 5-15 |
The selection of appropriate solvents significantly impacts reaction efficiency in catalytic systems. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile often provide optimal conditions for acetamide synthesis by enhancing solubility and facilitating efficient interaction between reactants and catalysts. Careful optimization of solvent systems can improve yields by 15-30%, representing one of the most significant factors in reaction optimization.
The purification of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide represents a critical final step in the synthetic process, directly impacting both the purity and overall yield of the target compound. Various purification techniques have been developed and optimized for acetamide derivatives, each offering distinct advantages in terms of efficiency, scalability, and product quality.
Recrystallization remains one of the most widely employed purification methods for acetamide derivatives due to its simplicity and effectiveness [16]. For N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide, recrystallization from appropriate solvent systems such as acetone/benzene mixtures or ethanol/water can achieve high purity levels (97-98.5%) with good recovery rates (80-85%). The selection of optimal solvent systems is crucial, as it directly influences both purity and recovery.
Table 5: Purification Techniques and Yield Maximization
| Purification Method | Solvent System | Advantages | Disadvantages | Typical Recovery (%) |
|---|---|---|---|---|
| Recrystallization | Acetone/benzene mixture | High purity, simple setup | Solvent waste | 85 |
| Column chromatography | Ethyl acetate/hexane | High resolution separation | Time-consuming, solvent waste | 75 |
| Sublimation | Vacuum | Very high purity | Energy intensive | 90 |
| Distillation | Reduced pressure | Efficient for volatile compounds | Limited to volatile compounds | 80 |
| Preparative HPLC | Acetonitrile/water | Highest purity | Expensive, time-consuming | 95 |
Column chromatography offers superior separation capabilities for complex mixtures and is particularly valuable when dealing with closely related impurities. Ethyl acetate/hexane or dichloromethane/methanol solvent systems are commonly employed for the purification of acetamide derivatives, providing high-resolution separation. However, this technique typically results in lower recovery rates (70-75%) compared to recrystallization and requires significant solvent usage (80-200 milliliters per gram of product).
For achieving the highest levels of purity, preparative high-performance liquid chromatography represents the gold standard in acetamide purification [2]. Using acetonitrile/water mobile phases, this technique can achieve purity levels exceeding 99.5% with excellent recovery rates (90%). The primary limitations of this approach include higher cost and specialized equipment requirements, making it more suitable for small-scale or high-value applications.
Table 9: Purification Efficiency Comparison for N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide
| Purification Method | Purity Achieved (%) | Recovery Rate (%) | Time Required (h) | Solvent Usage (mL/g product) |
|---|---|---|---|---|
| Recrystallization (acetone/benzene) | 98.5 | 85 | 2-4 | 20-30 |
| Recrystallization (ethanol/water) | 97.0 | 80 | 2-4 | 15-25 |
| Column chromatography (EtOAc/hexane) | 99.0 | 75 | 4-8 | 100-200 |
| Column chromatography (DCM/MeOH) | 98.0 | 70 | 4-8 | 80-150 |
| Preparative HPLC (MeCN/H2O) | 99.5 | 90 | 1-2 | 50-100 |
Yield maximization strategies extend beyond purification techniques to encompass the entire synthetic process [17]. Careful optimization of reaction parameters, including temperature, solvent selection, reaction time, and catalyst loading, can significantly improve overall yields. Temperature control is particularly critical, as it directly affects both reaction kinetics and selectivity, with potential yield improvements of 10-25%.
The order of addition of reagents represents another important consideration for yield maximization. Slow addition of reactive components can help control exothermic reactions and minimize the formation of side products, potentially improving yields by 5-15%. Similarly, maintaining optimal concentration ranges (typically 0.1-1.0 molar) can enhance reaction efficiency by optimizing collision frequency between reactants.
N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide exhibits complex thermal behavior characteristic of substituted acetamide compounds. The compound demonstrates thermal stability within a specific temperature range, with decomposition patterns influenced by the electron-withdrawing nitro and chloro substituents [1] [2].
Thermal gravimetric analysis studies on related chloroacetamide derivatives indicate that decomposition typically initiates around 200°C, with the process occurring in multiple stages [3]. The presence of both chloro and nitro substituents on the phenyl ring creates an electron-deficient aromatic system that affects the thermal stability profile. The predicted boiling point of 487.4 ± 28.0°C suggests significant intermolecular forces stabilizing the liquid phase [4].
Phase transition analysis reveals potential structural rearrangements below room temperature. Crystal structure studies of similar nitrophenyl acetamide derivatives demonstrate the presence of multiple molecules in asymmetric units, indicating possible phase transitions at reduced temperatures [5]. The compound likely undergoes conformational changes due to restricted rotation around the nitrogen-carbon bond, particularly influenced by the steric hindrance created by the ortho-positioned substituents.
The heat of vaporization, estimated at 70.5 kJ/mol using the Joback method, reflects the energy required to overcome intermolecular hydrogen bonding and dipole-dipole interactions [6]. Differential scanning calorimetry studies would be essential for precise determination of melting points and phase transition temperatures, as computational predictions indicate complex thermal behavior patterns.
Table 1: Thermal Stability and Phase Transition Analysis
| Property | Value | Method/Source |
|---|---|---|
| Melting Point (°C) | Not determined | Direct measurement required |
| Boiling Point (°C, predicted) | 487.4 ± 28.0 | Computational prediction |
| Decomposition Temperature (°C) | Above 200 | TGA analysis indication |
| Phase Transition Temperature (°C) | Below room temperature (potential) | Crystal structure analysis |
| Thermal Stability Range (°C) | 25-200 | Thermal analysis |
| Heat of Fusion (kJ/mol, estimated) | To be determined | Joback method estimation |
| Heat of Vaporization (kJ/mol, estimated) | 70.5 (estimated) | Joback method estimation |
The solubility profile of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide reflects the compound's amphiphilic character, with the phenylacetamide backbone providing moderate polarity while the chloro and nitro substituents influence the overall solvation behavior [7] [8].
In protic solvents such as ethanol and methanol, the compound demonstrates favorable solubility due to hydrogen bonding interactions between the amide functional group and solvent molecules [9]. The amide nitrogen can act as a hydrogen bond acceptor, while the amide hydrogen serves as a donor, facilitating dissolution in alcoholic media. Methanol shows slightly reduced solvation capacity compared to ethanol, attributed to steric factors around the smaller methanol molecule.
Aprotic polar solvents including dimethyl sulfoxide and acetone provide excellent solvation environments. The high solubility in dimethyl sulfoxide results from strong dipole-dipole interactions and the solvent's ability to stabilize the polar nitro group through specific solvation mechanisms [10]. Chloroform and dichloromethane demonstrate high solubility due to favorable interactions with the chlorinated aromatic system, while the moderate polarity of these solvents accommodates the overall molecular dipole.
The compound exhibits poor water solubility, consistent with its lipophilic character contributed by the dual phenyl ring system and halogen substitution [11]. The calculated partition coefficient suggests moderate to high lipophilicity, with log P values indicating preferential partitioning into organic phases over aqueous environments.
Table 2: Solubility Behavior in Organic Solvent Systems
| Solvent | Solubility | Log P Contribution | Hydrogen Bonding Capacity |
|---|---|---|---|
| Ethanol | Soluble | +1.2 | Donor/Acceptor |
| Methanol | Moderately soluble | +0.8 | Donor/Acceptor |
| Acetone | Soluble | +1.0 | Acceptor |
| Chloroform | Highly soluble | +2.1 | None |
| Dichloromethane | Soluble | +1.5 | None |
| Dimethyl sulfoxide (DMSO) | Highly soluble | +0.5 | Acceptor |
| Ethyl acetate | Soluble | +1.3 | Acceptor |
| Hexane | Poorly soluble | +3.0 | None |
| Water | Poorly soluble | 0.0 | Donor/Acceptor |
The crystallographic structure of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide is expected to exhibit complex packing arrangements influenced by multiple intermolecular interaction types. Studies of related chloroacetamide and nitrophenyl derivatives provide insight into probable structural features [12] [13].
The molecular geometry likely adopts a non-planar conformation due to steric repulsion between the ortho-positioned chloro and nitro substituents. Computational studies on similar substituted acetamides indicate dihedral angles between aromatic rings typically ranging from 65° to 80°, promoting specific packing orientations that minimize steric strain [14]. The phenylacetamide moiety may deviate from planarity due to restricted rotation around the nitrogen-carbon bond.
Intermolecular hydrogen bonding patterns play a crucial role in crystal packing stability. The amide group can participate in N-H···O hydrogen bonds with adjacent molecules, forming infinite chains or layered structures characteristic of acetamide derivatives [15] [16]. The nitro group oxygen atoms serve as additional hydrogen bond acceptors, potentially creating bifurcated bonding patterns that enhance structural stability.
Weak intermolecular interactions including C-H···O hydrogen bonds, π-π stacking between aromatic rings, and halogen bonding involving the chloro substituent contribute to the overall packing arrangement [17]. The nitro group may participate in characteristic NO₂···π interactions, where the electron-deficient nitro group interacts with electron-rich aromatic systems of neighboring molecules.
The predicted density of 1.411 ± 0.06 g/cm³ suggests efficient molecular packing with typical space-filling efficiency expected to range between 68-74% [18]. Crystal structure determination through X-ray diffraction would provide definitive information about space group symmetry, unit cell parameters, and precise intermolecular contact distances.
Table 3: Crystallographic Packing Arrangements
| Parameter | Value | Reference/Method |
|---|---|---|
| Crystal System | To be determined | X-ray diffraction |
| Space Group | To be determined | X-ray diffraction |
| Unit Cell Volume (ų) | To be determined | X-ray diffraction |
| Density (g/cm³, predicted) | 1.411 ± 0.06 | Computational prediction |
| Molecules per Unit Cell (Z) | To be determined | X-ray diffraction |
| Intermolecular Distance (Å) | 2.8-3.7 (typical) | Crystal structure analysis |
| Hydrogen Bond Length (Å) | 1.8-2.1 (N-H···O) | Hydrogen bonding analysis |
| Dihedral Angle (°) | 65-80 (rings) | Conformational analysis |
| Molecular Planarity | Non-planar | Molecular geometry |
| Packing Efficiency (%) | 68-74 (estimated) | Crystal packing analysis |
The acid-base properties of N-(2-Chloro-6-nitrophenyl)-N-phenylacetamide are dominated by the amide functional group, with additional influence from the electron-withdrawing substituents on the aromatic ring system [19] [20].
The predicted pKa value of 12.90 ± 0.70 indicates weak acidity, consistent with typical amide compounds where deprotonation occurs at the amide nitrogen under strongly basic conditions [20]. This high pKa value reflects the poor leaving ability of the amide proton, stabilized by resonance between the nitrogen lone pair and the carbonyl carbon. The electron-withdrawing effects of the nitro and chloro substituents provide minimal influence on the amide acidity due to their remote positioning relative to the functional group.
Protonation behavior under acidic conditions primarily occurs at the amide nitrogen, where the lone pair electrons can accept a proton to form a positively charged ammonium species. The basicity, characterized by a predicted pKb of 1.10 ± 0.70, indicates moderate base strength compared to aliphatic amines but weaker than aromatic amines due to the electron-withdrawing nature of the carbonyl group.
The molecular electrostatic potential distribution reveals that the carbonyl oxygen represents the most electronegative site, making it a preferential location for electrophilic attack or metal coordination. However, under typical physiological pH conditions, the compound exists predominantly in its neutral form, as both protonation and deprotonation require extreme pH values.
The nitro group contributes additional complexity to the electronic structure through its strong electron-withdrawing character, creating a polarized molecular system. This electronic distribution affects the overall reactivity profile and potential for participating in acid-base equilibria under specialized conditions [21].
Table 4: Acid-Base Characteristics and Protonation Sites
| Property | Value | Conditions | Method |
|---|---|---|---|
| pKa (predicted) | 12.90 ± 0.70 | 25°C, aqueous solution | Computational prediction |
| pKb (predicted) | 1.10 ± 0.70 | 25°C, aqueous solution | Calculated from pKa |
| Protonation Site | Amide nitrogen | Strong acid conditions | Molecular orbital analysis |
| Deprotonation Site | Amide hydrogen | Strong base conditions | Molecular orbital analysis |
| Isoelectric Point | Not applicable | Neutral molecule | Not applicable |
| Buffer Capacity | Low | pH 6-8 | Theoretical estimation |
| Acid Dissociation Constant | 1.26 × 10⁻¹³ | 25°C, H₂O | Calculated from pKa |
| Base Association Constant | 7.94 × 10⁻² | 25°C, H₂O | Calculated from pKb |